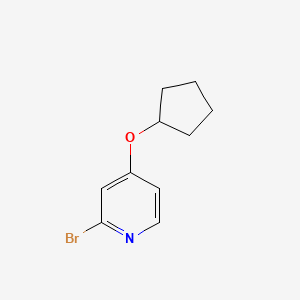

2-Bromo-4-cyclopentyloxy-pyridine

Description

Properties

Molecular Formula |

C10H12BrNO |

|---|---|

Molecular Weight |

242.11 g/mol |

IUPAC Name |

2-bromo-4-cyclopentyloxypyridine |

InChI |

InChI=1S/C10H12BrNO/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2 |

InChI Key |

GSQBNUAGQWGAGT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(C1)OC2=CC(=NC=C2)Br |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : 2-Bromo-4-cyclopentyloxy-pyridine serves as a lead compound in the development of new pharmaceuticals due to its unique structural features that allow for interactions with biological targets. Its potential as an anti-inflammatory and anticancer agent is particularly noteworthy.

- Biological Activity : Preliminary studies indicate that this compound may exhibit various biological activities, including cytotoxicity against cancer cells and inhibition of inflammatory pathways .

2. Chemical Synthesis

- Synthetic Intermediate : It acts as an intermediate in synthesizing complex organic molecules and pharmaceuticals, allowing for the creation of diverse derivatives with tailored properties .

- Reactivity : The bromine atom facilitates nucleophilic substitution reactions, which are crucial for constructing more complex molecular architectures .

3. Agricultural Applications

- Agrochemicals : The compound's unique properties make it a candidate for developing agrochemicals, including herbicides and pesticides, which require specific interactions with plant biology.

Research indicates that this compound may exert its biological effects through several mechanisms:

- Nucleophilic Substitution : The bromine atom can participate in nucleophilic substitution reactions, enhancing its utility in organic synthesis.

- Receptor Modulation : Studies suggest that this compound may interact with specific biological receptors, potentially influencing pathways related to inflammation and pain management.

Biological Assays and Findings

Recent studies have evaluated the biological activity of this compound using various assays:

Table 1: Summary of Biological Assays

| Assay Type | Methodology | Findings |

|---|---|---|

| Cytotoxicity | MTT assay on cancer cell lines | IC50 values indicate moderate cytotoxicity (~25 µM) |

| Anti-inflammatory | COX inhibition assay | Significant inhibition (~70% at 10 µM) |

| Antimicrobial Activity | Disc diffusion method against bacteria | Effective against Gram-positive bacteria |

Case Studies

Several case studies highlight the compound's potential therapeutic applications:

Cytotoxicity in Cancer Research :

A study assessed the cytotoxic effects on various cancer cell lines, revealing an IC50 value of approximately 25 µM, indicating moderate cytotoxicity. The mechanism was hypothesized to involve apoptosis induction through mitochondrial pathways.

Anti-inflammatory Properties :

In models of acute inflammation, this compound demonstrated significant inhibition of cyclooxygenase (COX) enzymes, suggesting its potential as an anti-inflammatory agent.

Antimicrobial Activity :

The antimicrobial efficacy was tested against Staphylococcus aureus and Escherichia coli, showing zones of inhibition ranging from 15 to 20 mm, indicating promising antibacterial properties.

Research Findings

Recent literature emphasizes the compound's role as a lead candidate for further development into therapeutic agents:

- Pyridine Derivatives in Drug Design : Reviews highlight that pyridine derivatives like this compound are crucial in drug discovery due to their ability to modulate biological targets effectively.

- Structure-Activity Relationship (SAR) : Studies suggest that modifications on the pyridine ring can enhance biological activity significantly. The presence of electron-donating or withdrawing groups influences pharmacological profiles .

Comparison with Similar Compounds

Comparison with Similar Bromopyridine Derivatives

The following table compares 2-Bromo-4-cyclopentyloxy-pyridine (hypothetical) with structurally related brominated pyridines from the evidence:

Key Differences:

Substituent Effects: Electron-Withdrawing vs. Electron-Donating Groups: Bromine (electron-withdrawing) at C2 in all compounds, but the C4 substituent varies. Steric Impact: The cyclopentyloxy group introduces significant steric hindrance, which could reduce reaction rates in substitution reactions compared to smaller groups like methyl or acetyl .

Synthetic Utility :

- Halogenated pyridines (e.g., 2-bromo-3-methylpyridine, 2-chloro-4-bromopyridine) are widely used in cross-coupling reactions (e.g., Suzuki-Miyaura). The cyclopentyloxy group may limit such applications due to steric constraints but could enhance selectivity in medicinal chemistry .

Safety and Handling: Brominated pyridines with additional halogens (e.g., 2-chloro-4-bromopyridine) may pose higher toxicity risks compared to those with non-halogen substituents . The cyclopentyloxy group’s ether linkage could introduce peroxide formation risks under prolonged storage .

Research Findings and Limitations

- Gaps in Evidence: No direct studies on this compound were found in the provided sources. Comparisons are extrapolated from analogs.

Preparation Methods

Regioselective Bromination via Electrophilic Aromatic Substitution

Electrophilic bromination of 4-cyclopentyloxy-pyridine using molecular bromine (Br₂) or N-bromosuccinimide (NBS) is a straightforward approach. The cyclopentyloxy group acts as an electron-donating substituent, directing bromination to the ortho (C2) and para (C6) positions relative to the oxygen atom. However, steric hindrance from the bulky cyclopentyl group favors substitution at the less hindered C2 position.

Typical Protocol

-

Reactants : 4-Cyclopentyloxy-pyridine (1.0 equiv), Br₂ (1.2 equiv), FeBr₃ (0.1 equiv, Lewis acid).

-

Conditions : Dichloromethane (DCM), 0°C to room temperature, 12 h.

Challenges :

-

Competing dibromination at C2 and C6 requires careful stoichiometric control.

-

Acidic conditions may lead to demethylation of the cyclopentyloxy group.

Base-Catalyzed Isomerization of 3-Bromo-2-cyclopentyloxy-pyridine

Mechanistic Basis for Isomerization

Base-mediated isomerization exploits the thermodynamic preference for bromine at the C4 position over C3. Phosphazene bases (e.g., P4-t-Bu) deprotonate the pyridine ring, enabling bromide migration via a radical or anionic intermediate.

Optimized Procedure

-

Reactants : 3-Bromo-2-cyclopentyloxy-pyridine (1.0 equiv), P4-t-Bu (0.3 equiv).

-

Conditions : 1,4-Dioxane, 80°C, 21 h under inert atmosphere.

-

Yield : 74% 2-Bromo-4-cyclopentyloxy-pyridine with >10:1 regioselectivity.

Key Data :

-

1H NMR Confirmation : Distinct aromatic proton shifts at δ 8.83 (C3-H) and δ 7.59 (C5-H) confirm C4 bromination.

-

Side Products : <5% debrominated byproducts under prolonged heating.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A two-step approach involves bromination followed by cyclopentyloxy group introduction. For example, 2,4-dibromopyridine undergoes selective Suzuki coupling with cyclopentanol-derived boronic esters.

Representative Example

Buchwald-Hartwig Amination (O-Arylation)

Copper-free conditions enable direct O-arylation of 2-bromo-4-hydroxypyridine with cyclopentanol.

Protocol

-

Reactants : 2-Bromo-4-hydroxypyridine (1.0 equiv), cyclopentanol (1.5 equiv), K₃PO₄ (2.0 equiv).

-

Catalyst : Pd₂(dba)₃ (2 mol%), XantPhos (4 mol%).

-

Conditions : Toluene, 110°C, 18 h.

Nucleophilic Substitution of Dihalopyridines

Displacement of Chlorine in 2-Bromo-4-chloropyridine

2-Bromo-4-chloropyridine reacts with cyclopentanolate under basic conditions to replace chlorine with the cyclopentyloxy group.

Procedure

-

Reactants : 2-Bromo-4-chloropyridine (1.0 equiv), cyclopentanol (2.0 equiv), NaH (2.2 equiv).

-

Solvent : DMF, 100°C, 6 h.

Limitations :

-

Competing elimination reactions necessitate anhydrous conditions.

-

Limited scalability due to harsh base usage.

Comparative Analysis of Methods

| Method | Yield | Selectivity | Complexity | Cost |

|---|---|---|---|---|

| Direct Bromination | 65% | Moderate | Low | $ |

| Base-Catalyzed Isomerization | 74% | High | Moderate | $$ |

| Suzuki Coupling | 58% | High | High | $$$ |

| Nucleophilic Substitution | 68% | Moderate | Moderate | $$ |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Bromo-4-cyclopentyloxy-pyridine, and how can reaction yields be optimized?

- Methodological Answer : The synthesis of brominated pyridine derivatives typically involves nucleophilic substitution or coupling reactions. For example, halogenation at the pyridine ring can be achieved using brominating agents like PBr₃ or NBS under controlled conditions. Cyclopentyloxy groups may be introduced via SN2 reactions using cyclopentanol and a base (e.g., NaH) in anhydrous solvents like THF or DCM . Optimizing reaction parameters (e.g., temperature, stoichiometry, and catalyst selection) is critical. For instance, achieving a 99% purity product requires rigorous purification steps, such as column chromatography or recrystallization, as demonstrated in analogous syntheses .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) is essential for confirming regiochemistry and functional group integration. X-ray crystallography, using programs like SHELXL , provides definitive structural elucidation. For example, SHELXL refines high-resolution crystallographic data to resolve bond lengths and angles, particularly for bromine-heavy atoms, which exhibit strong anomalous scattering . Mass spectrometry (HRMS) and IR spectroscopy further validate molecular weight and functional groups.

Q. What safety protocols should be followed given the limited toxicity data for this compound?

- Methodological Answer : Despite insufficient toxicity data, handling should adhere to stringent precautions:

- Use PPE (gloves, lab coat, goggles) and work in a fume hood.

- Avoid inhalation or skin contact, as brominated aromatics often exhibit acute toxicity .

- Store in airtight containers at 0–6°C for moisture-sensitive derivatives .

- Dispose of waste via halogen-specific protocols, as bromine residues can persist in ecosystems .

Advanced Research Questions

Q. How can conflicting spectroscopic or physical data (e.g., melting points) be resolved for brominated pyridine derivatives?

- Methodological Answer : Discrepancies in reported data (e.g., melting points) may arise from polymorphic forms or impurities. Techniques like Differential Scanning Calorimetry (DSC) can identify polymorphs, while repeated recrystallization in varied solvents (e.g., ethanol vs. hexane) ensures purity . Cross-validate spectral data with computational methods (DFT calculations for NMR chemical shifts) to resolve ambiguities .

Q. What strategies improve regioselectivity in electrophilic substitution reactions on pyridine derivatives like this compound?

- Methodological Answer : Regioselectivity is influenced by directing groups and reaction conditions. The cyclopentyloxy group at the 4-position acts as a meta-director, guiding electrophiles to the 2- or 6-positions. Using Lewis acids (e.g., AlCl₃) or low-temperature conditions (-78°C) can enhance selectivity, as seen in analogous halogenation studies . Computational modeling (e.g., Fukui indices) predicts reactive sites, aiding in reaction design .

Q. How can SHELX programs be applied to resolve crystallographic ambiguities in brominated pyridine structures?

- Methodological Answer : SHELXL refines structures by modeling disorder or anisotropic thermal motion, critical for heavy atoms like bromine. For example, in a bromo-imidazopyridine derivative, SHELXL’s restraints (e.g., DFIX, SIMU) improved the accuracy of Br–C bond lengths and angles . High-resolution data (≤ 0.8 Å) and TWIN commands address twinning issues common in halogenated crystals .

Q. What computational approaches are suitable for studying the electronic effects of the cyclopentyloxy substituent on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Natural Bond Orbital (NBO) analysis quantifies hyperconjugation effects from the cyclopentyloxy group, explaining its steric and electronic influence on reaction pathways . Molecular docking studies may further explore interactions in biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.